3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine
Overview
Description
“3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” is a chemical compound with the CAS Number: 915923-98-7 . It has a molecular weight of 206.22 . The IUPAC name for this compound is 3-ethyl-4-(4-fluorophenyl)-5-isoxazolamine .
Molecular Structure Analysis
The InChI code for “3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” is 1S/C11H11FN2O/c1-2-9-10 (11 (13)15-14-9)7-3-5-8 (12)6-4-7/h3-6H,2,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” is a solid at room temperature . The compound’s InChI key is LJMQWOISRINAAD-UHFFFAOYSA-N .Scientific Research Applications
Green Chemistry Synthesis and Biological Activity
A study by (Banpurkar, Wazalwar, & Perdih, 2018) focuses on the aqueous phase synthesis of 3-Methyl-4H-isoxazol-5-ones, including a compound with a 4-fluorophenyl group, showcasing green chemistry principles. This research highlights the antimicrobial activity of synthesized compounds, providing a basis for the potential biological applications of similar isoxazole compounds.
Anticancer and Antitubercular Agents
Research by (Yakantham, Sreenivasulu, & Raju, 2019) presents the synthesis and evaluation of isoxazole derivatives as anticancer and antitubercular agents. This indicates the role of isoxazole compounds in developing therapeutic agents against significant diseases.
Material Science and Sensing Applications
A study on fluorescent sensors for amine vapor detection by (Gao et al., 2016) demonstrates the application of isoxazole derivatives in material science. The research developed a sensor based on aggregation-induced emission (AIE) properties, highlighting the versatility of isoxazole compounds in creating responsive materials.
Chemical Synthesis and Molecular Interaction Studies
(El-Emam et al., 2020) explored the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a 4-fluorophenyl group. The study provides insights into the molecular interactions and crystal structures of these compounds, emphasizing the significance of isoxazole and thiadiazole derivatives in chemical synthesis and structural analysis.
Safety And Hazards
properties
IUPAC Name |
3-ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQWOISRINAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586226 | |
Record name | 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine | |
CAS RN |
915923-98-7 | |
Record name | 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.